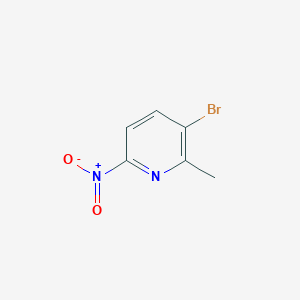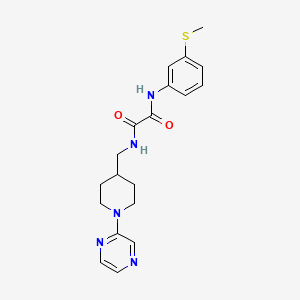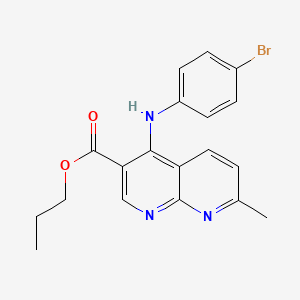![molecular formula C23H18ClN3O4S2 B2551464 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide CAS No. 923195-03-3](/img/structure/B2551464.png)
2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can include cyclocondensation, as seen in the creation of anti-inflammatory thiazolidinone derivatives. These compounds were synthesized using a microwave-assisted method, which involved the reaction of N-substituted benzylidene/methylene-2-(1,3-dioxoisoindolin-2-yl) acetohydrazide with mercapto succinic acid, using anhydrous zinc chloride as a catalyst in dimethylformamide (DMF) solvent . Similarly, anticancer thiazolidinone derivatives were prepared through reactions involving chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of synthesized compounds is crucial for their biological activity. The compounds mentioned in the first paper were analyzed using various spectroscopic techniques, which likely included ultraviolet (UV), infrared (IR), proton nuclear magnetic resonance (PMR), and possibly X-ray crystallography to confirm their structures. The docking studies performed to determine the binding affinity towards human serum albumin (HSA) also provide insights into the molecular interactions and conformational preferences of these molecules .
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds can be inferred from their interactions with other chemicals during the synthesis process. For instance, the reaction of 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide with pyridinecarbaldehydes and 5-arylfurfural led to the formation of 5-heterylidene derivatives, indicating the reactivity of the cyano group and the thiazolidinone moiety under certain conditions . The unsuccessful attempt to react 2-acetoacetamidopyridines with methyl- and benzyl chloroformates, which instead led to the elimination of the acetoacetyl group, demonstrates the sensitivity of these compounds to reaction conditions and the potential for unexpected outcomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are determined by their molecular structure and are essential for their biological function. The anti-inflammatory agents synthesized in the first study were evaluated for their activity using in vitro and in vivo models, which would have involved assessing their solubility, stability, and reactivity in biological environments. The ulcerogenic toxicity study for selected compounds also provides information on their safety profile and potential side effects . The anticancer activity of the thiazolidinone derivatives was tested against specific leukemia cell lines, which indicates their selective cytotoxic effects and potential therapeutic applications .
Scientific Research Applications
Enzyme Inhibition Applications
Research has highlighted the design and synthesis of similar compounds targeting specific enzymes. For instance, compounds like 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), exhibiting selectivity for human ACAT-1 over ACAT-2. This specificity is crucial for the treatment of diseases involving ACAT-1 overexpression, suggesting a potential application of the original compound in similar therapeutic areas (K. Shibuya et al., 2018).
Anticancer Activity
Compounds with structural similarities have demonstrated significant anticancer activities. For example, synthesis efforts have led to novel heterocyclic compounds derived from visnaginone and khellinone, which showed promising anti-inflammatory and analgesic properties, in addition to inhibiting cyclooxygenase enzymes with high selectivity for COX-2. This indicates the potential of the compound for developing new anticancer agents by inhibiting key pathways involved in tumor growth and inflammation (A. Abu‐Hashem et al., 2020).
Synthesis of Novel Heterocyclic Compounds
Research has also focused on the synthesis of novel heterocyclic compounds for various pharmacological applications. For instance, the synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines has been explored as potential thymidylate synthase inhibitors, highlighting the versatile nature of these compounds in drug development and their potential role in cancer therapy (A. Gangjee et al., 2004).
Crystal Structure Analysis
Crystal structure analyses of similar compounds have provided insights into their molecular conformations and potential interactions with biological targets. Such studies are critical for understanding the mechanism of action and optimizing the pharmacological properties of these compounds for therapeutic applications (S. Subasri et al., 2016).
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S2/c24-16-4-2-1-3-15(16)10-25-20(28)12-33-23-26-17-7-8-32-21(17)22(29)27(23)11-14-5-6-18-19(9-14)31-13-30-18/h1-9H,10-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCFHGLRPOQGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N=C3SCC(=O)NCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)
![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)
![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)
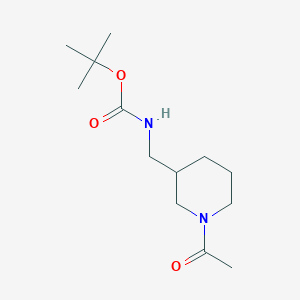
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2551391.png)
![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)
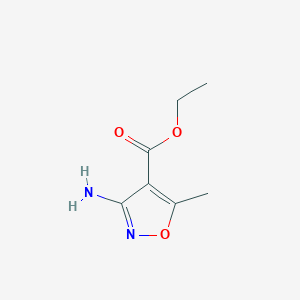
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2551396.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551397.png)
